molecular formula C14H21NO B5311278 N-(1-ethylpropyl)-2,5-dimethylbenzamide

N-(1-ethylpropyl)-2,5-dimethylbenzamide

Cat. No.: B5311278
M. Wt: 219.32 g/mol
InChI Key: IGUHXYQISJNNHE-UHFFFAOYSA-N
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Description

N-(1-Ethylpropyl)-2,5-dimethylbenzamide (CAS 1360210-63-4) is a benzamide derivative with the molecular formula C₁₄H₂₁NO and a molecular weight of 219.32 g/mol . The compound features a 2,5-dimethyl-substituted benzoyl group attached to an N-(1-ethylpropyl) moiety. The compound is commercially available through suppliers such as Zhuhai Aoboke Biotechnology Co., Ltd. .

Properties

IUPAC Name

2,5-dimethyl-N-pentan-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-5-12(6-2)15-14(16)13-9-10(3)7-8-11(13)4/h7-9,12H,5-6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUHXYQISJNNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs in the Benzamide Family

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Molecular Formula: C₁₃H₁₉NO₂ (MW: 221.30 g/mol)
  • Key Features :
    • Contains a hydroxyl group in the 2-hydroxy-1,1-dimethylethyl substituent.
    • Acts as an N,O-bidentate directing group , enabling metal-catalyzed C–H bond functionalization reactions .
  • Comparison :
    • The hydroxyl group enhances polarity and solubility in polar solvents compared to N-(1-ethylpropyl)-2,5-dimethylbenzamide.
    • Functional reactivity diverges due to the directing group, making it more suitable for catalytic applications.
Pendimethalin (N-(1-Ethylpropyl)-2,6-dinitro-3,4-xylidine)
  • Molecular Formula : C₁₃H₁₉N₃O₄ (MW: 281.31 g/mol)
  • Key Features :
    • A dinitroaniline herbicide with nitro groups at positions 2 and 6 and methyl groups at 3 and 4 on the aromatic ring.
    • Marketed under trade names like Prowl and Stomp for pre-emergent weed control .
  • Comparison :
    • Structural similarity lies in the N-(1-ethylpropyl) group but differs in aromatic substituents (nitro vs. methyl groups).
    • The nitro groups in pendimethalin confer herbicidal activity, whereas the dimethylbenzamide structure may lack this bioactivity.

Phosphonate and Phosphonothiolate Derivatives

1-Ethylpropyl Methylphosphonate
  • Molecular Formula : C₆H₁₅O₃P (MW: 166.15 g/mol)
  • Key Features: A phosphonate ester with the 1-ethylpropyl group.
  • Comparison :
    • The phosphonate group (P=O) contrasts sharply with the benzamide’s carbonyl group (C=O), leading to distinct chemical reactivity (e.g., resistance to hydrolysis).
    • Lower molecular weight and higher regulatory restrictions differentiate its applications.
Sodium O-(1-Ethylpropyl) Ethylphosphonothioate
  • Molecular Formula : C₇H₁₆NaO₂PS (MW: 248.23 g/mol)
  • Key Features: Contains a sulfur atom in the phosphonothioate group and a sodium counterion. Used in specialized synthetic or industrial processes due to its thiophosphate moiety .
  • Comparison :
    • The sodium salt form enhances water solubility, unlike the lipophilic benzamide.
    • Regulatory status (Schedule 2B04) suggests stricter handling requirements compared to this compound.

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound C₁₄H₂₁NO 219.32 Benzamide, dimethyl Undisclosed (Potential R&D)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₉NO₂ 221.30 Hydroxyl, benzamide Metal-catalyzed reactions
Pendimethalin C₁₃H₁₉N₃O₄ 281.31 Nitro, dinitroaniline Herbicide
1-Ethylpropyl Methylphosphonate C₆H₁₅O₃P 166.15 Phosphonate ester Controlled chemicals
Sodium O-(1-Ethylpropyl) Ethylphosphonothioate C₇H₁₆NaO₂PS 248.23 Phosphonothioate, sodium salt Industrial synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-ethylpropyl)-2,5-dimethylbenzamide, and how can purity be ensured during synthesis?

  • Methodological Answer: Synthesis typically involves coupling 2,5-dimethylbenzoic acid with 1-ethylpropylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Purification can be achieved using column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Purity should be confirmed via HPLC (>98%) and corroborated by 1H^1H-NMR to verify the absence of unreacted starting materials or side products .

Q. How can structural characterization of N-(1-ethylpropyl)-2,5-dimethylbenzamide be performed to confirm its molecular configuration?

  • Methodological Answer: Use a combination of spectroscopic techniques:

  • 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and amine linkage.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated for analogous benzamide derivatives .

Q. What solvent systems are suitable for solubility testing of N-(1-ethylpropyl)-2,5-dimethylbenzamide, and how can discrepancies in literature data be addressed?

  • Methodological Answer: Conduct solubility studies in polar (e.g., DMSO, methanol) and non-polar (e.g., hexane, chloroform) solvents under controlled temperature (25°C ± 1°C) using UV-Vis spectroscopy or gravimetric analysis. To resolve contradictions, replicate experiments under standardized conditions and compare with structurally similar compounds (e.g., N-(2,6-dimethylphenyl)-3-methylbenzamide) .

Advanced Research Questions

Q. How can computational modeling elucidate the interaction of N-(1-ethylpropyl)-2,5-dimethylbenzamide with biological targets such as cyclin-dependent kinases (CDKs)?

  • Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using CDK2/cyclin E crystal structures (PDB: 1HCL). Validate binding poses via molecular dynamics simulations (GROMACS) and compare with known inhibitors (e.g., roscovitine). Experimental validation can include kinase inhibition assays (IC50_{50} determination) and competitive binding studies .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for N-(1-ethylpropyl)-2,5-dimethylbenzamide derivatives?

  • Methodological Answer:

  • Standardize assay conditions (e.g., cell lines, incubation time, solvent controls).
  • Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm target engagement.
  • Investigate metabolic stability (e.g., liver microsome assays) to rule out false negatives due to rapid degradation .

Q. How can the environmental stability of N-(1-ethylpropyl)-2,5-dimethylbenzamide be assessed under varying pH and UV exposure conditions?

  • Methodological Answer: Design accelerated degradation studies:

  • pH stability: Incubate compound in buffers (pH 3–10) at 37°C, monitoring decomposition via LC-MS.
  • Photostability: Expose to UV light (λ = 254 nm) in a photoreactor and analyze degradation products. Compare with pendimethalin analogs, which show nitro-group-dependent photolysis .

Q. What approaches are effective in optimizing the selectivity of N-(1-ethylpropyl)-2,5-dimethylbenzamide derivatives for specific enzyme isoforms (e.g., HDAC6 vs. HDAC1)?

  • Methodological Answer:

  • Structure-activity relationship (SAR) studies: Modify substituents on the benzamide core and assess isoform selectivity via enzymatic assays.
  • Cryo-EM or X-ray crystallography of inhibitor-enzyme complexes to identify key binding residues.
  • Leverage isoform-specific fluorogenic substrates (e.g., Tubulin vs. histone deacetylase assays) .

Notes on Data Interpretation

  • Contradictions in bioactivity or solubility may arise from differences in experimental protocols (e.g., solvent purity, temperature gradients). Always cross-reference with structurally validated analogs (e.g., N-(2,5-dimethylphenyl)benzamide derivatives) .
  • Computational predictions should be validated with wet-lab data, as steric effects and solvation dynamics may not be fully captured in silico .

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